2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione 2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 302553-84-0
VCID: VC6721598
InChI: InChI=1S/C17H19NO3/c1-11(19)12-4-6-13(7-5-12)18-10-14-15(20)8-17(2,3)9-16(14)21/h4-7,10,20H,8-9H2,1-3H3
SMILES: CC(=O)C1=CC=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O
Molecular Formula: C17H19NO3
Molecular Weight: 285.343

2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

CAS No.: 302553-84-0

Cat. No.: VC6721598

Molecular Formula: C17H19NO3

Molecular Weight: 285.343

* For research use only. Not for human or veterinary use.

2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione - 302553-84-0

Specification

CAS No. 302553-84-0
Molecular Formula C17H19NO3
Molecular Weight 285.343
IUPAC Name 2-[(4-acetylphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Standard InChI InChI=1S/C17H19NO3/c1-11(19)12-4-6-13(7-5-12)18-10-14-15(20)8-17(2,3)9-16(14)21/h4-7,10,20H,8-9H2,1-3H3
Standard InChI Key ZIOBWAYHYSXENY-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic name 2-{[(4-acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione reflects its core dimedone framework modified by a Schiff base linkage. The dimedone moiety consists of a cyclohexane ring with two ketone groups at positions 1 and 3 and two methyl groups at position 5. The 4-acetylphenylamino-methylidene substituent introduces an imine functional group (–N=CH–) connected to a para-acetylated benzene ring .

The molecular structure enables tautomerism between keto and enol forms, a characteristic shared with dimedone derivatives. This tautomeric equilibrium influences solubility, reactivity, and spectroscopic properties .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC₁₇H₁₉NO₃
Molecular Weight285.34 g/mol
Purity≥97% (HPLC)
AppearanceSolid (exact color unspecified)
SolubilityLimited aqueous solubility
StabilityLight-sensitive

The compound’s limited aqueous solubility necessitates organic solvents (e.g., ethanol, DMSO) for experimental handling . Its light sensitivity mandates storage in amber containers under inert conditions .

Synthesis and Reaction Pathways

Precursors and Starting Materials

The synthesis of this compound begins with 5,5-dimethylcyclohexane-1,3-dione (dimedone), a cyclic diketone synthesized via Michael addition of diethyl malonate to mesityl oxide followed by aldol condensation and decarboxylation . The dimedone core undergoes condensation with 4-acetylaniline to form the Schiff base linkage.

Condensation Mechanism

The reaction between dimedone and 4-acetylaniline proceeds via nucleophilic attack of the aniline’s amino group on the carbonyl carbon of dimedone, followed by dehydration to form the imine bond. This reaction is typically catalyzed by acid or base conditions, though specific protocols for this derivative remain proprietary .

Reaction Scheme:

Dimedone+4-AcetylanilineCatalyst2-[(4-Acetylphenyl)amino]methylidene-5,5-dimethylcyclohexane-1,3-dione+H2O\text{Dimedone} + \text{4-Acetylaniline} \xrightarrow{\text{Catalyst}} \text{2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione} + \text{H}_2\text{O}

Green Synthesis Approaches

Recent advancements emphasize eco-friendly methodologies. Aqueous-phase reactions using catalysts like sodium bicarbonate or polyethylene glycol (PEG) reduce organic solvent use . Microwave-assisted synthesis further enhances reaction efficiency, achieving yields >90% in reduced time .

Applications in Pharmaceutical Research

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound serves as a critical intermediate in synthesizing APIs targeting inflammatory and respiratory disorders. Its α,β-unsaturated ketone moiety enables conjugation with biologics or small molecules, enhancing drug delivery .

Biological Activity

Preliminary studies suggest inhibitory effects on enzymes like lipoxygenase, implicated in asthma and inflammation . The acetylphenyl group may facilitate receptor binding, though detailed pharmacodynamic data remain unpublished .

Hazard TypeGHS CategoryPrecautionary Measures
Skin IrritationCategory 2Wear nitrile gloves; avoid contact
Eye IrritationCategory 2AUse safety goggles
Respiratory Tract IrritationCategory 3Use fume hoods

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): Signals at δ 1.22 (s, 12H, 4×CH₃), δ 5.70 (s, 1H, CH), and δ 7.51 (m, Ar–H) confirm the dimedone backbone and acetylphenyl substituent .

  • IR (KBr): Peaks at 1680 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=N stretch) .

Industrial and Research Significance

Role in Medicinal Chemistry

The compound’s modular structure allows derivatization at multiple sites, enabling structure-activity relationship (SAR) studies for drug discovery . Its use in synthesizing tetraketones highlights its versatility .

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